Garciniaxanthone E
Overview
Description
Garciniaxanthone E is a prenylated xanthone derived from the bark of Garcinia xanthochymus and Garcinia dulcis . Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including cytotoxic, antibacterial, antimalarial, and anti-inflammatory properties . This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment .
Mechanism of Action
Target of Action
Garciniaxanthone E, a xanthone compound, has been found to significantly enhance cellular nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells . It is also predicted to bind and inhibit pro-inflammatory proteins that trigger cytokine storms, such as NFKB1 and PTGS2 .
Mode of Action
The interaction of this compound with its targets leads to a variety of changes. For instance, it enhances the NGF-mediated neurite outgrowth in PC12D cells . This suggests that this compound may play a role in promoting nerve growth and development.
Biochemical Pathways
This compound is involved in the mitochondrial pathway of apoptosis . It can induce apoptosis in HepG2 cells and enhance the expression of cleaved caspase-8, caspase-9, and caspase-3 . It can also increase the Bax level and concurrently reduce the overexpression of Bcl-2, Bcl-XL, Mcl-1, and surviving in HepG2 cells . Moreover, it can inhibit cell migration of HepG2 cells by inhibiting the expressions of MMP-7 and MMP-9 .
Pharmacokinetics
The related xanthone compounds have been reported to possess several biological activities, such as antibacterial activity, antimalarial activity, cytotoxicity, and inhibition of cyclooxygenase and prostaglandin e2 .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in HepG2 cells, enhancement of the expression of cleaved caspase-8, caspase-9, and caspase-3, increase in the Bax level, reduction in the overexpression of Bcl-2, Bcl-XL, Mcl-1, and surviving in HepG2 cells, and inhibition of cell migration of HepG2 cells .
Biochemical Analysis
Biochemical Properties
Garciniaxanthone E has been reported to interact with various biomolecules, particularly in the context of cancer cells . It has been found to interact with proteins involved in apoptosis, such as caspases and Bcl-2 family proteins .
Cellular Effects
This compound has been shown to have significant effects on cellular processes, particularly in cancer cells. It can induce apoptosis in HepG2 cells, a type of liver cancer cell . This involves influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It can increase the level of pro-apoptotic proteins like Bax and reduce the overexpression of anti-apoptotic proteins like Bcl-2, Bcl-XL, Mcl-1, and surviving in HepG2 cells .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions: Garciniaxanthone E can be isolated from the ethyl acetate extract of Garcinia dulcis bark using standard isolation methods such as solvent extraction, silica column chromatography, and high-performance liquid chromatography (HPLC) . The structure of this compound is elucidated using spectroscopic techniques like ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification processes used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands. These modifications may include optimizing solvent usage, improving chromatographic techniques, and enhancing the efficiency of spectroscopic analysis for quality control.
Chemical Reactions Analysis
Types of Reactions: Garciniaxanthone E undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as hydroxyl and prenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted xanthones.
Scientific Research Applications
Chemistry: Garciniaxanthone E serves as a valuable compound for studying the chemical behavior of prenylated xanthones and their derivatives.
Biology: It exhibits significant cytotoxic activity against various human tumor cell lines, including HepG2, A549, SGC7901, and MCF-7. This makes it a promising candidate for developing anticancer therapies.
Medicine: this compound has shown potential in inducing apoptosis in cancer cells via the mitochondrial pathway.
Industry: The compound’s antibacterial and anti-inflammatory properties make it a potential ingredient in pharmaceutical and cosmetic products.
Comparison with Similar Compounds
Garciniaxanthone E is one of several prenylated xanthones isolated from Garcinia species . Similar compounds include:
Garciniaxanthone I: Another prenylated xanthone with similar cytotoxic properties.
Garcimangophenone C: A benzophenone derivative with cytotoxic and alpha-amylase inhibitory potential.
Alpha-mangostin: A xanthone with notable anti-inflammatory and anticancer activities.
Gamma-mangostin: Known for its antioxidant and anticancer properties.
Uniqueness of this compound: this compound stands out due to its specific ability to induce apoptosis via the mitochondrial pathway and its inhibitory effects on cell migration . These unique properties make it a promising candidate for further research and development in cancer therapy.
Properties
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4,6,8-tetrahydroxy-1-(3-methylbut-2-enyl)xanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-15(2)7-6-8-17(5)10-12-20-19(11-9-16(3)4)23-26(32)24-21(30)13-18(29)14-22(24)34-28(23)27(33)25(20)31/h7,9-10,13-14,29-31,33H,6,8,11-12H2,1-5H3/b17-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKFTRQHPIQVNO-LICLKQGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Garciniaxanthone E's activity in neuronal cells?
A1: this compound has demonstrated the ability to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells. [] This finding suggests that this compound might possess neurotrophic properties, potentially contributing to neuronal survival, growth, and differentiation. This characteristic makes it a compound of interest for further research in the context of neurodegenerative diseases.
Q2: How does the structure of this compound compare to other prenylated xanthones isolated from Garcinia xanthochymus, and how does this relate to their bioactivity?
A2: this compound, a prenylated xanthone, was found alongside another structurally similar compound, 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, in the wood of Garcinia xanthochymus. [] Both compounds share a xanthone core structure but differ in the number and position of prenyl substituents. Interestingly, both compounds exhibited neurotrophic activity in PC12D cells, albeit at different concentrations. [] This observation hints at a possible structure-activity relationship, where the prenyl groups might play a role in their bioactivity. Further studies investigating the impact of different prenylation patterns on neurotrophic activity could provide valuable insights.
Q3: What other bioactive compounds have been identified in Garcinia xanthochymus, and what are their potential applications?
A3: Besides this compound, several other bioactive compounds have been identified in different parts of the Garcinia xanthochymus plant. For instance, the twig bark yielded three new hydroxylated xanthones with prenyl or geranyl substituents, along with other known xanthones and 6-prenylapigenin. [] These compounds demonstrated moderate cytotoxicities against specific cancer cell lines. Additionally, research on the fruits, leaves, and stem bark revealed a diverse array of compounds, including hydroxycitric acid derivatives, biflavonoids, xanthones, and polyisoprenylated benzophenones. [] Some of these compounds, like fukugiside, have shown antiproliferative effects and induced cell cycle arrest and apoptosis in cancer cells. [] These findings highlight the rich chemical diversity and potential therapeutic applications of compounds derived from Garcinia xanthochymus.
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